molecular formula C14H12Cl2N2O2 B12736127 Benzeneacetic acid, 4-chloro-alpha-(4-chlorophenyl)-alpha-hydroxy-, hydrazide CAS No. 119845-11-3

Benzeneacetic acid, 4-chloro-alpha-(4-chlorophenyl)-alpha-hydroxy-, hydrazide

Cat. No.: B12736127
CAS No.: 119845-11-3
M. Wt: 311.2 g/mol
InChI Key: OHHYQEQXRBVPMM-UHFFFAOYSA-N
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Description

Benzeneacetic acid, 4-chloro-alpha-(4-chlorophenyl)-alpha-hydroxy-, hydrazide is a chemical compound with significant applications in various fields such as chemistry, biology, medicine, and industry. This compound is known for its unique structural properties and reactivity, making it a valuable subject of study in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzeneacetic acid, 4-chloro-alpha-(4-chlorophenyl)-alpha-hydroxy-, hydrazide typically involves the reaction of 4-chlorobenzaldehyde with chloroacetic acid in the presence of a base to form the intermediate compound. This intermediate is then subjected to further reactions involving hydrazine hydrate to yield the final product. The reaction conditions often include controlled temperatures and pH levels to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using similar synthetic routes but with optimized reaction conditions to enhance efficiency and reduce costs. The use of continuous flow reactors and automated systems allows for precise control over the reaction parameters, ensuring consistent quality and high throughput.

Chemical Reactions Analysis

Types of Reactions

Benzeneacetic acid, 4-chloro-alpha-(4-chlorophenyl)-alpha-hydroxy-, hydrazide undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert it into alcohols or amines.

    Substitution: It can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. The reaction conditions vary depending on the desired product but generally involve specific temperatures, solvents, and catalysts to facilitate the reactions.

Major Products Formed

The major products formed from these reactions include various derivatives of this compound, such as ketones, alcohols, amines, and substituted benzeneacetic acids. These products have diverse applications in different fields.

Scientific Research Applications

Benzeneacetic acid, 4-chloro-alpha-(4-chlorophenyl)-alpha-hydroxy-, hydrazide has numerous scientific research applications:

    Chemistry: It is used as a precursor in the synthesis of complex organic molecules and as a reagent in various chemical reactions.

    Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its therapeutic potential in treating various diseases, particularly those involving inflammation and infection.

    Industry: The compound is used in the production of pharmaceuticals, agrochemicals, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Benzeneacetic acid, 4-chloro-alpha-(4-chlorophenyl)-alpha-hydroxy-, hydrazide involves its interaction with specific molecular targets and pathways. It can inhibit certain enzymes or receptors, leading to the modulation of biochemical processes. The exact molecular targets and pathways depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to Benzeneacetic acid, 4-chloro-alpha-(4-chlorophenyl)-alpha-hydroxy-, hydrazide include:

  • Benzeneacetic acid, 4-chloro-alpha-(1-methylethyl)-, cyano (3-phenoxyphenyl)methyl ester
  • Benzeneacetic acid, 4-chloro-alpha-methyl-

Uniqueness

What sets this compound apart from similar compounds is its unique structural configuration, which imparts distinct reactivity and biological activity. This uniqueness makes it a valuable compound for research and industrial applications.

Properties

CAS No.

119845-11-3

Molecular Formula

C14H12Cl2N2O2

Molecular Weight

311.2 g/mol

IUPAC Name

2,2-bis(4-chlorophenyl)-2-hydroxyacetohydrazide

InChI

InChI=1S/C14H12Cl2N2O2/c15-11-5-1-9(2-6-11)14(20,13(19)18-17)10-3-7-12(16)8-4-10/h1-8,20H,17H2,(H,18,19)

InChI Key

OHHYQEQXRBVPMM-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(C2=CC=C(C=C2)Cl)(C(=O)NN)O)Cl

Origin of Product

United States

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